N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide
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Overview
Description
N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzylamine, 2-thioxo-1,2-dihydroquinazolin-4-one, and thiazole derivatives. The reaction conditions may involve:
Condensation reactions: Combining the amine and carbonyl compounds under acidic or basic conditions.
Cyclization reactions: Forming the thiazole ring through intramolecular reactions.
Purification: Using techniques such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the thioxo group to a thiol using reducing agents like sodium borohydride.
Substitution: Halogenation or alkylation reactions at the benzyl or thiazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or infections.
Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide: Unique due to its specific substituents and thiazole ring.
Other thiazole derivatives: May have different substituents, leading to variations in biological activity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
689266-94-2 |
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Molecular Formula |
C20H16ClN5OS2 |
Molecular Weight |
441.95 |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C20H16ClN5OS2/c21-13-7-5-12(6-8-13)10-22-17(27)9-14-11-29-20(23-14)26-18-15-3-1-2-4-16(15)24-19(28)25-18/h1-8,11H,9-10H2,(H,22,27)(H2,23,24,25,26,28) |
InChI Key |
ICULCQQZFHRFJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=NC(=CS3)CC(=O)NCC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
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